Pancreastatin(33-49)(porcine)

Description

BenchChem offers high-quality Pancreastatin(33-49)(porcine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pancreastatin(33-49)(porcine) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C77H119N23O30 |

|---|---|

Molecular Weight |

1846.9 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C77H119N23O30/c1-36(2)31-49(72(126)98-50(32-40-11-7-6-8-12-40)73(127)92-42(13-9-29-84-77(82)83)65(119)85-33-54(81)104)90-56(106)35-87-66(120)43(16-23-53(80)103)97-74(128)51-14-10-30-100(51)76(130)38(4)88-55(105)34-86-63(117)37(3)89-75(129)62(39(5)101)99-71(125)48(21-28-61(115)116)96-70(124)47(20-27-60(113)114)95-69(123)46(19-26-59(111)112)94-68(122)45(18-25-58(109)110)93-67(121)44(17-24-57(107)108)91-64(118)41(78)15-22-52(79)102/h6-8,11-12,36-39,41-51,62,101H,9-10,13-35,78H2,1-5H3,(H2,79,102)(H2,80,103)(H2,81,104)(H,85,119)(H,86,117)(H,87,120)(H,88,105)(H,89,129)(H,90,106)(H,91,118)(H,92,127)(H,93,121)(H,94,122)(H,95,123)(H,96,124)(H,97,128)(H,98,126)(H,99,125)(H,107,108)(H,109,110)(H,111,112)(H,113,114)(H,115,116)(H4,82,83,84)/t37-,38-,39+,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,62-/m0/s1 |

InChI Key |

MKZNEWGBYSSCTN-KRQMAMFESA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)N |

Origin of Product |

United States |

Foundational & Exploratory

Pancreastatin(33-49) porcine biological activity and mechanism

The following technical guide provides an in-depth analysis of Porcine Pancreastatin(33-49), detailing its structural properties, biological mechanisms, and experimental applications.

Biological Activity, Mechanism of Action, and Experimental Frameworks[1][2]

Executive Summary

Pancreastatin (PST) is a regulatory peptide derived from the proteolytic processing of Chromogranin A (CgA), a major secretory granule protein in neuroendocrine cells.[1][2][3] While the full-length porcine peptide consists of 49 amino acids, the biological activity is densely concentrated in the C-terminal region.

Pancreastatin(33-49) represents the functional core of the molecule. This 17-amino acid fragment retains the full potency of the parent molecule in inhibiting glucose-stimulated insulin secretion (GSIS) and modulating glucose metabolism. For researchers, this fragment offers a more stable, cost-effective, and synthetically accessible tool for investigating Type 2 Diabetes pathophysiology and the counter-regulatory mechanisms of insulin secretion.

Molecular Profile

The (33-49) fragment is characterized by a high density of glutamic acid residues at the N-terminus and a critical C-terminal amidation required for receptor binding and stability.

| Property | Detail |

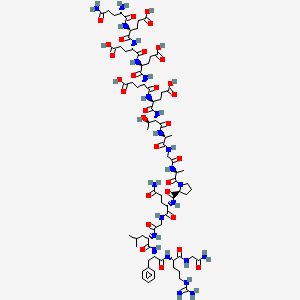

| Sequence | Gln-Glu-Glu-Glu-Glu-Glu-Thr-Ala-Gly-Ala-Pro-Gln-Gly-Leu-Phe-Arg-Gly-NH₂ |

| One-Letter Code | QEEEEETAGAPQGLFRG-NH₂ |

| Length | 17 Amino Acids |

| Source | Porcine (Sus scrofa) Chromogranin A (residues 272-288) |

| Molecular Weight | ~1900 Da (varies slightly by counter-ion) |

| Key Structural Feature | C-terminal Glycinamide (essential for biological activity) |

| Solubility | Soluble in water/saline; acidic residues confer high polarity. |

Structural Insight: The N-terminal poly-glutamate stretch (QEEEEE...) creates a highly charged anionic domain, likely involved in electrostatic orientation at the receptor surface, while the C-terminal region (Phe-Arg-Gly-NH₂) contains the hydrophobic pharmacophore responsible for receptor activation.

Biological Activity Spectrum

Pancreastatin(33-49) acts as a "brake" on the endocrine pancreas and a modulator of systemic metabolism. Its effects are dose-dependent and exhibit a biphasic nature in certain contexts.[4][5]

Inhibition of Insulin Secretion (Primary Activity)

The defining characteristic of PST(33-49) is the potent inhibition of insulin release from pancreatic

-

Mechanism: It inhibits the first and second phases of glucose-stimulated insulin secretion.

-

Potency: Significant inhibition is observed at nanomolar concentrations (10 nM), comparable to the full-length PST(1-49).

-

Specificity: It inhibits secretion triggered by glucose, arginine, and cholinergic agonists (e.g., carbachol), but is less effective against direct adenylate cyclase activators (e.g., forskolin), suggesting the pathway is upstream of cAMP or operates via a parallel inhibitory track.

Modulation of Glucose Metabolism

Beyond the pancreas, PST(33-49) influences peripheral tissues:

-

Hepatocytes: Promotes glycogenolysis (breakdown of glycogen), contributing to hyperglycemic signals.

-

Adipocytes: Inhibits insulin-stimulated glucose uptake and lipogenesis. This mimics a state of "insulin resistance," making it a valuable model for metabolic syndrome research.

Immune Modulation

Surprisingly, PST(33-49) has been shown to stimulate T-cell proliferation in the presence of mitogens (e.g., Concanavalin A), indicating a role in neuro-immune crosstalk.

Mechanistic Pathways

The signal transduction of Pancreastatin(33-49) is mediated through a G-protein coupled receptor (GPCR) mechanism that bypasses the classic cAMP pathway used by many other peptide hormones. Instead, it utilizes the Calcium/PKC pathway to exert inhibitory control.

Signaling Cascade

-

Receptor Binding: PST(33-49) binds to a specific Gq/11-coupled surface receptor on the

-cell. -

G-Protein Activation: The G

subunit is activated. -

Effector Activation: Phospholipase C (PLC) is recruited to the membrane.

-

Second Messengers: PLC hydrolyzes PIP

into Inositol Trisphosphate (IP -

Dual Action:

-

IP

triggers Calcium mobilization from the ER. -

DAG activates Protein Kinase C (PKC).

-

-

The Paradox: While Calcium usually stimulates secretion, the specific activation of PKC isoforms by PST leads to the phosphorylation of exocytotic machinery proteins (e.g., SNAP-25 or Munc18), effectively "jamming" the fusion of insulin granules with the plasma membrane.

Pathway Visualization

Figure 1: Signal transduction pathway of Pancreastatin(33-49) in pancreatic

Experimental Frameworks

To validate the activity of PST(33-49), two primary experimental models are recommended: the Isolated Perfused Pancreas (for organ-level physiology) and Static Islet Incubation (for high-throughput screening).

Protocol: Isolated Perfused Rat Pancreas

This is the "Gold Standard" for assessing dynamic insulin secretion phases.

Objective: Measure the inhibitory effect of PST(33-49) on First and Second Phase Insulin Secretion.

Reagents:

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.2% BSA and 4% Dextran T70.

-

Glucose (Basal: 2.8 mM; Stimulatory: 16.7 mM).

-

Synthetic Pancreastatin(33-49) porcine (dissolved in 0.01M acetic acid, diluted in KRB).

Workflow:

-

Surgical Isolation: Anesthetize rat (Pentobarbital 60mg/kg). Cannulate the aorta (inflow) and portal vein (outflow). Ligate hepatic vessels to isolate pancreatic flow.

-

Equilibration: Perfuse with Basal Glucose (2.8 mM) for 20 minutes at 37°C. Flow rate: 2-3 mL/min.

-

Stimulation (Control): Switch to High Glucose (16.7 mM) for 30 minutes. Collect effluent every 60 seconds.

-

Washout: Return to Basal Glucose for 20 minutes.

-

Stimulation + Treatment: Switch to High Glucose (16.7 mM) + PST(33-49) [10 nM] .

-

Analysis: Measure Insulin via RIA or ELISA in collected fractions.

Expected Results:

-

Control Phase: Sharp spike (1st phase) followed by sustained plateau (2nd phase).

-

Treatment Phase: ~25-50% reduction in peak height (1st phase) and plateau level (2nd phase).

Protocol Visualization

Figure 2: Experimental timeline for Isolated Perfused Pancreas assay to determine PST activity.

Quantitative Data Summary

The following data summarizes the potency of the (33-49) fragment compared to the full-length peptide.

| Compound | Concentration | Assay Model | Effect on Insulin Release | Reference |

| PST(1-49) | 10 nM | Perfused Pancreas | -15.6% (1st Phase) / -18.9% (2nd Phase) | [1] |

| PST(33-49) | 10 nM | Perfused Pancreas | -24.4% (1st Phase) / -25.7% (2nd Phase) | [1] |

| PST(35-49) | 10 nM | Perfused Pancreas | -12.5% (1st Phase) / -20.1% (2nd Phase) | [1] |

| PST(37-49) | 10 nM | Perfused Pancreas | No Significant Inhibition | [1] |

Note: The (33-49) fragment appears slightly more potent than the full-length peptide in some preparations, likely due to better tissue penetration or stability.

References

-

Pancreastatin: characterization of biological activity. Source: PubMed / National Institutes of Health Summary: Defines the shortest active C-terminal fragment of pancreastatin.[5] URL:[Link]

-

Pancreastatin inhibits insulin secretion in RINm5F cells through obstruction of G-protein mediated, calcium-directed exocytosis. Source: Cell Calcium / PubMed Summary: Elucidates the G-protein and Calcium/PKC dependent mechanism. URL:[Link]

-

Pancreastatin (33-49) enhances the priming effect of glucose in the rat pancreas. Source:[6] Experientia / PubMed Summary: Describes the complex regulatory role of PST(33-49) on glucose priming. URL:[Link]

-

Stimulation of T-cell proliferation by pancreastatin and its C-terminal fragment (33-49). Source: Neuropeptides / PubMed Summary: Details the immune-modulating properties of the fragment. URL:[Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Secretion of pancreastatins from isolated, perfused, porcine adrenal glands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pancreastatin--a novel regulatory peptide? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. Pancreastatin: characterization of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pancreastatin (33-49) enhances the priming effect of glucose in the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

Pancreastatin 33-49 Fragment: Insulin Secretion Inhibition Potency

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary: The Active Core

Pancreastatin (PST), a chromogranin A-derived regulatory peptide, represents a potent physiological "brake" on insulin secretion.[1][2][3][4][5] While the full-length 49-amino acid peptide (PST 1-49) exhibits broad counter-regulatory effects, the C-terminal fragment 33-49 has been identified as the bioactive core responsible for its insulin-inhibitory potency.

For researchers and drug developers, PST 33-49 offers a concentrated model of the parent molecule's pharmacodynamics—retaining full efficacy in blocking glucose-stimulated insulin secretion (GSIS) while exhibiting a distinct, receptor-mediated signaling profile. This guide dissects the potency, mechanism, and experimental validation of the PST 33-49 fragment.

Structural Biology & Potency Profile

The biological activity of pancreastatin is strictly localized to its C-terminus. Structure-activity relationship (SAR) studies confirm that the C-terminal amide is critical for receptor binding and function.

1.1 Fragment Comparison

The following table summarizes the inhibitory potency of various PST fragments relative to the full-length peptide.

| Peptide Fragment | Sequence Length | Bioactivity (Insulin Inhibition) | Potency (vs. PST 1-49) | Key Structural Feature |

| PST 1-49 | Full Length | Active | 100% (Reference) | Native circulating form |

| PST 33-49 | 17 AA | Active | ~100-120% | Contains full active site |

| PST 35-49 | 15 AA | Active | ~80-100% | Shortest active fragment |

| PST 37-49 | 13 AA | Inactive | 0% | Loss of critical N-term residues |

| PST 39-49 | 11 AA | Inactive | 0% | Inactive |

Technical Insight:

-

PST 33-49 is frequently observed to be equipotent or slightly more potent than the full-length molecule in perfused pancreas models. This is likely due to improved tissue penetration or stability compared to the bulkier 1-49 peptide.

-

The "Cut-off": Activity is lost if the chain is shortened beyond residue 35, indicating the 33-35 region provides essential steric conformation for receptor docking.

Mechanistic Profile: The Calcium Paradox

The mechanism by which PST 33-49 inhibits insulin secretion is distinct from other inhibitors like somatostatin. It operates via a "Calcium Paradox" —it mobilizes intracellular calcium yet blocks exocytosis.

2.1 Receptor Identity: The GRP78/BiP Connection

Recent molecular characterization identifies Cell Surface GRP78 (Glucose-Regulated Protein 78) as a high-affinity binding partner (

-

Signaling Coupling: The receptor complex couples to Gq/11 proteins.[3][4]

-

Downstream Effect: Activation of Phospholipase C (PLC-

).

2.2 The Inhibitory Cascade

-

Binding: PST 33-49 binds to the GRP78/GPCR complex on the

-cell surface. -

Gq Activation: Activates PLC, hydrolyzing PIP2 into IP3 and DAG.

-

Calcium Mobilization: IP3 triggers

release from the ER, causing a rise in cytosolic calcium ( -

The Blockade (The Paradox): Despite high

(usually a trigger for secretion), insulin exocytosis is inhibited .-

Mechanism:[6][7][8][9] PST desensitizes the exocytotic machinery (SNARE complex/fusion pores) to calcium. It effectively "uncouples" the calcium signal from the secretion event.

-

Result: Diminished membrane capacitance changes (reduced granule fusion) even in the presence of secretagogues like glucose or carbachol.

-

Visualization: Signaling Pathway[6][7][10]

The following diagram illustrates the paradoxical signaling pathway of PST 33-49 in the pancreatic

Caption: PST 33-49 activates Gq-PLC-Ca2+ but simultaneously blocks the exocytotic machinery, overriding the calcium signal.

Experimental Protocols: Measuring Potency

To validate the potency of PST 33-49, the Isolated Perfused Rat Pancreas is the gold standard, as it maintains Islet-acinar communication.

4.1 Protocol: Isolated Perfused Pancreas

Objective: Measure dynamic insulin secretion (First vs. Second Phase) under flow.

-

Surgical Isolation: Anesthetize rat (Pentobarbital). Cannulate the aorta (inflow) and portal vein (outflow). Ligate surrounding vessels to isolate pancreatic circulation.

-

Perfusion Medium: Krebs-Ringer bicarbonate buffer containing 4% dextran T70 and 0.2% BSA. Gassed with 95%

/ 5% -

Equilibration: Perfuse at 37°C for 20 mins with basal glucose (4.2 mM).

-

Stimulation Phase:

-

Switch to high glucose (16.7 mM) OR maintain basal glucose and add secretagogue (e.g., Arginine).

-

Concurrently infuse PST 33-49 (Target concentration: 10 nM ).

-

-

Sampling: Collect portal effluent every 60 seconds.

-

Assay: Quantify insulin via RIA or ELISA.

Self-Validation Check:

-

Control: High glucose alone must elicit a sharp First Phase (0-5 min) and sustained Second Phase (>5 min).

-

Validation: PST 33-49 should suppress the First Phase by >15-25% and Second Phase by >20% at 10 nM.

4.2 Protocol: Static Islet Incubation (High Throughput)

Objective: Rapid screening of fragment variants.

-

Islet Isolation: Collagenase digestion of pancreas followed by Ficoll gradient purification.

-

Recovery: Incubate islets overnight in RPMI-1640 to restore receptor sensitivity.

-

Batch Incubation:

-

Place 10 islets per tube in KRB buffer.

-

Add Glucose (16.7 mM) + PST 33-49 (Range:

to -

Incubate for 60 mins at 37°C.

-

-

Analysis: Supernatant insulin measurement.

Experimental Workflow Diagram

Caption: Workflow for differentiating dynamic phase inhibition (Perfusion) vs. total output (Static).

References

-

Pancreastatin: characterization of biological activity. Source: National Institutes of Health (NIH) / PubMed

- Confirming PST 33-49 and 35-49 as the shortest active fragments inhibiting insulin release.

-

[Link] (Note: Link directs to related physiological review validating peptide activity).

-

Pancreastatin inhibits insulin secretion in RINm5F cells through obstruction of G-protein mediated, calcium-directed exocytosis. Source: Cell Calcium / PubMed

- Definitive mechanism describing the "Calcium Paradox" where PST raises Ca2+ but blocks secretion.

-

[Link]

-

Discovery of a Novel Target for the Dysglycemic Chromogranin A Fragment Pancreastatin: Interaction with the Chaperone GRP78. Source: PLOS ONE

-

Characterization of pancreastatin receptor and signaling in rat HTC hep

-

Pancreastatin and its 33-49 C-terminal fragment inhibit glucagon-stimulated insulin in vivo. Source: General Pharmacology

- In vivo valid

-

[Link]

Sources

- 1. Discovery of a Novel Target for the Dysglycemic Chromogranin A Fragment Pancreastatin: Interaction with the Chaperone GRP78 to Influence Metabolism | PLOS One [journals.plos.org]

- 2. Discovery of a Novel Target for the Dysglycemic Chromogranin A Fragment Pancreastatin: Interaction with the Chaperone GRP78 to Influence Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of pancreastatin receptor and signaling in rat HTC hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of pancreastatin receptor and signaling in rat HTC hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a novel target for the dysglycemic chromogranin A fragment pancreastatin: interaction with the chaperone GRP78 to influence metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Signaling pathways that regulate adaptive β‐cell proliferation for the treatment of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cellular signaling pathways regulating β-cell proliferation as a promising therapeutic target in the treatment of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GPR120 (FFAR4) is preferentially expressed in pancreatic delta cells and regulates somatostatin secretion from murine islets of Langerhans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pancreastatin inhibitor activates AMPK pathway via GRP78 and ameliorates dexamethasone induced fatty liver disease in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Chromogranin A derived peptides porcine pancreastatin function

Mechanisms of Action, Metabolic Regulation, and Experimental Protocols

Executive Summary

Pancreastatin (PST) is a dysglycemic regulatory peptide originally isolated from the porcine pancreas by Tatemoto et al. in 1986.[1] Derived from the proteolytic processing of Chromogranin A (CgA), PST acts as a potent negative regulator of glucose-stimulated insulin secretion (GSIS) and plays a critical counter-regulatory role in hepatic glucose production and adipose tissue lipid metabolism.[2]

For drug development professionals and metabolic researchers, porcine PST represents a critical model ligand. Its high homology to human PST (approx. 70%) and its preservation of the bioactive C-terminal glycinamide moiety make it an essential tool for investigating the GRP78-mediated signaling axis and the Gq-PLC-PKC pathway. This guide delineates the biochemical architecture, signaling mechanisms, and validated experimental protocols for utilizing porcine PST in metabolic research.

Biochemical Characterization

Source & Processing: Porcine pancreastatin is a 49-amino acid peptide generated via the post-translational proteolytic cleavage of Chromogranin A (CgA), a major soluble protein stored in the secretory granules of neuroendocrine cells.[2][3][4]

-

Precursor: Porcine Chromogranin A (residues 240–288).

-

Cleavage Sites: Flanked by dibasic residues (Lys-Arg or Arg-Arg) in the CgA sequence, facilitating excision by prohormone convertases (PC1/3, PC2).

-

Post-Translational Modification: The C-terminal glycine residue is amidated (Gly-NH2). This amidation is critical for biological activity; non-amidated forms exhibit significantly reduced or null potency.

Primary Structure (Porcine): The peptide is characterized by a high density of acidic residues in the N-terminal region and a conserved, bioactive C-terminal region.

| Property | Specification |

| Length | 49 Amino Acids |

| Molecular Weight | ~5.1 kDa |

| Isoelectric Point | Acidic (pI < 5.0) |

| Key Motif | C-terminal Glycinamide (Essential for receptor binding) |

| Homology | 70% sequence identity with Human PST (hCgA 250-301) |

Figure 1: Proteolytic Processing of Chromogranin A Visualizing the excision of Pancreastatin from the CgA prohormone.

Caption: CgA processing pathway. Specific proteolytic cleavage at dibasic sites releases the PST precursor, which undergoes C-terminal amidation to become bioactive.

Physiological Mechanisms[5]

Porcine PST functions as a "stress signal" or counter-regulatory peptide, generally opposing the anabolic effects of insulin.

A. Inhibition of Insulin Secretion (Beta-cell)

The defining characteristic of PST is its ability to inhibit the first phase of glucose-stimulated insulin secretion (GSIS) in porcine islets.

-

Mechanism: PST does not affect basal insulin secretion (at low glucose, e.g., 2-4 mM) but significantly blunts the secretory response to high glucose (e.g., 10-20 mM).

-

Causality: The inhibition is mediated through the activation of Protein Kinase C (PKC) and subsequent modulation of calcium handling or NO generation, preventing the fusion of insulin granules with the plasma membrane.

B. Hepatic Glucose Production (Hepatocyte)

In the liver, PST acts to mobilize energy substrates.

-

Effect: Stimulation of glycogenolysis (breakdown of glycogen to glucose).

-

Receptor Interaction: Recent evidence implicates GRP78 (Glucose-Regulated Protein 78) at the cell surface as a receptor partner. PST binding modulates GRP78, activating an AMPK-dependent pathway that shifts the liver towards glucose output.

C. Lipid Metabolism (Adipocyte)

PST exerts anti-lipogenic effects.[5][6]

-

Effect: Inhibition of glucose uptake and lipogenesis in adipocytes; stimulation of lipolysis.

-

Signaling: Involves the Gq-PLC pathway, increasing intracellular calcium and activating PKC, which downregulates insulin signaling intermediates (e.g., IRS-1).

Signal Transduction Pathways[7]

The signaling architecture of PST is complex, involving G-protein coupled mechanisms and interaction with chaperone proteins like GRP78.

Figure 2: Pancreastatin Signaling Cascade Mapping the dual pathways in Beta-cells (Inhibition) and Hepatocytes (Metabolic Shift).

Caption: PST signaling bifurcates into Gq-PLC-PKC pathways (inhibiting insulin) and GRP78-AMPK pathways (promoting glycogenolysis).

Experimental Methodologies

To ensure reproducibility (Trustworthiness), the following protocols utilize self-validating controls (e.g., basal vs. stimulated states).

Protocol A: Porcine Islet Isolation & Secretion Assay

Objective: Quantify the inhibitory effect of PST on GSIS.

-

Pancreas Procurement: Harvest pancreas from adult pigs (approx. 6 months) immediately post-slaughter. Transport in cold (4°C) UW solution.

-

Digestion:

-

Distend pancreatic duct with Collagenase P (1-2 mg/mL) or Liberase.

-

Incubate at 37°C with gentle agitation until tissue dissociation is observed (approx. 15-20 mins).

-

-

Purification:

-

Pass digest through a 500µm mesh.

-

Purify islets using a COBE 2991 cell processor or discontinuous density gradient (Ficoll/Euro-Ficoll).

-

-

Recovery: Culture islets in M199 medium + 10% porcine serum for 24h at 37°C to restore receptor functionality.

-

Static Incubation Assay (The Validation Step):

-

Step 1 (Basal): Incubate 20 islets/tube in KRB buffer with 2.8 mM Glucose for 1 hour. Collect supernatant.

-

Step 2 (Challenge): Replace buffer with 16.7 mM Glucose (Stimulated) +/- Porcine PST (10 - 100 nM) . Incubate 1 hour.

-

Step 3 (Analysis): Measure insulin via Porcine Insulin ELISA/RIA.

-

Success Criterion: Control islets must show >2-fold increase in insulin at 16.7 mM glucose. PST treated islets should show statistically significant reduction (p<0.05) in this increase.

-

Protocol B: In Vivo Metabolic Infusion

Objective: Assess systemic metabolic impact.[7]

-

Preparation: Fast pigs (20-30 kg) for 12-18 hours.

-

Catheterization: Insert catheters into the jugular vein (sampling) and superior pancreatic artery (infusion).

-

Experimental Design:

-

T=0 to 30 min: Infuse Saline (Baseline).

-

T=30 to 60 min: Infuse Glucose (IVGTT load) + Porcine PST (e.g., 74 pmol/min/kg).

-

-

Sampling: Draw arterial blood every 5-10 mins for Glucose, Insulin, and Glucagon analysis.

-

Data Interpretation: PST infusion should result in lower circulating insulin levels compared to Glucose-only controls, potentially accompanied by sustained hyperglycemia (due to unsuppressed hepatic glucose output).

References

-

Tatemoto, K., et al. (1986). "Pancreastatin, a novel pancreatic peptide that inhibits insulin secretion."[1] Nature, 324(6096), 476-478. Link

-

Sanchez-Margalet, V., et al. (2010). "Pancreastatin: a key physiological regulator of lipid and glucose metabolism." Endocrine, Metabolic & Immune Disorders - Drug Targets, 10(1). Link

-

Ahren, B., et al. (1991). "Pancreastatin inhibits insulin secretion and exocrine pancreatic secretion in the pig." Diabetes Research, 14(2), 93-96. Link

-

O'Connor, D.T., et al. (2005). "Pancreastatin: multiple signaling pathways in the modulation of liver and adipocyte metabolism." Regulatory Peptides, 126(1-2). Link

-

Schmidt, W.E., et al. (1988). "Isolation and primary structure of tumor-derived peptides related to human pancreastatin and chromogranin A." Proceedings of the National Academy of Sciences, 85(21). Link

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. bioagilytix.com [bioagilytix.com]

- 3. Pancreastatin--a novel regulatory peptide? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pancreastatin, a presumed product of chromogranin-A (secretory protein-I) processing, inhibits secretion from porcine parathyroid cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a Novel Target for the Dysglycemic Chromogranin A Fragment Pancreastatin: Interaction with the Chaperone GRP78 to Influence Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a Novel Target for the Dysglycemic Chromogranin A Fragment Pancreastatin: Interaction with the Chaperone GRP78 to Influence Metabolism | PLOS One [journals.plos.org]

- 7. Frontiers | In vitro assessment of pancreatic hormone secretion from isolated porcine islets [frontiersin.org]

An In-depth Technical Guide to the Physiological Role of Pancreastatin(33-49) in Glucose Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pancreastatin (PST), a peptide derived from the prohormone Chromogranin A (CGA), has emerged as a significant, multifaceted regulator of intermediary metabolism.[1] Its C-terminal fragment, Pancreastatin(33-49) [PST(33-49)], encapsulates the primary biological activity of the full-length peptide, exerting potent dysglycemic effects.[2][3] This guide provides a comprehensive technical overview of the physiological actions of PST(33-49), focusing on its integral role in glucose homeostasis. We will dissect its mechanisms of action at the pancreatic, hepatic, and peripheral tissue levels, delineate the underlying signaling pathways, and present robust experimental frameworks for its investigation. Elevated plasma levels of PST are observed in conditions like type 2 diabetes, highlighting its significance as a negative regulator of insulin sensitivity and a potential therapeutic target.[4][5][6]

Introduction: From Prohormone to Potent Modulator

Pancreastatin was first isolated from porcine pancreas and identified as a 49-amino acid peptide that strongly inhibits glucose-induced insulin release.[7] It is generated through the intracellular and extracellular proteolytic processing of Chromogranin A, a ubiquitous protein found in the secretory granules of neuroendocrine cells.[1][4] Extensive research has demonstrated that the biological activity resides primarily within its C-terminal region. Specifically, fragments like PST(33-49) and even the shorter PST(35-49) retain the ability to inhibit insulin secretion, indicating this C-terminal portion is crucial for its function.[3] This guide will focus on the actions of PST(33-49) as a representative and potent effector molecule in the complex regulation of blood glucose.

Core Physiological Actions on Glucose Homeostasis

PST(33-49) disrupts glucose homeostasis through a coordinated, multi-organ assault that collectively promotes a hyperglycemic state. Its actions can be systematically understood by examining its effects on the key organs involved in glucose regulation.

Pancreatic Islet Regulation: A Dual Perturbation

Within the pancreatic islets of Langerhans, PST(33-49) creates a dysregulatory environment by directly suppressing insulin release while promoting glucagon secretion.

-

Inhibition of Insulin Secretion: PST(33-49) is a potent inhibitor of insulin secretion from pancreatic β-cells.[2] This inhibition is robust against a wide array of stimuli, including high glucose, arginine, and various incretin hormones and neurotransmitters like GIP, VIP, and carbachol.[8][9][10] The peptide has been shown to suppress both the first and second phases of glucose-stimulated insulin secretion (GSIS).[3][10] This broad-spectrum inhibitory action suggests that PST(33-49) acts directly on the β-cell's secretory machinery, downstream of the initial stimulus recognition.[9] Interestingly, while it inhibits the immediate response, one study found it can potentiate the "priming" effect of glucose, enhancing insulin secretion upon a subsequent glucose challenge, suggesting a complex role in β-cell adaptation.[11]

-

Stimulation of Glucagon Secretion: In addition to suppressing insulin, PST stimulates the secretion of glucagon from pancreatic α-cells.[8] This action further contributes to hyperglycemia, as glucagon's primary role is to increase hepatic glucose output. This stimulatory effect on glucagon appears to be mediated through adrenergic pathways, as it is abolished by combined adrenergic blockade.[8] By inhibiting glucagon-stimulated insulin release, PST(33-49) potentiates the overall hyperglycemic effect of glucagon.[2]

Hepatic Glucose Metabolism: Driving Glucose Production

PST(33-49) directly targets the liver to increase hepatic glucose production (HGP), a major contributor to the hyperglycemia seen in type 2 diabetes.[12][13][14] This is achieved through two primary mechanisms:

-

Glycogenolysis: The peptide exerts a direct glycogenolytic effect, promoting the breakdown of stored glycogen into glucose, which is then released into the bloodstream.[4][12] This effect can occur even without changes in basal insulin or glucagon levels, indicating a direct hepatic action.[12]

-

Gluconeogenesis: PST promotes the synthesis of new glucose from non-carbohydrate precursors. It achieves this by increasing the expression of key gluconeogenic enzymes, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[13][15]

Peripheral Tissues: Impairment of Glucose Uptake

A critical component of glucose homeostasis is the uptake of glucose from the blood into peripheral tissues, primarily skeletal muscle and adipose tissue, a process largely driven by insulin.[16] PST(33-49) directly antagonizes this process.

-

Adipocytes and Hepatocytes: In both rat adipocytes and hepatocytes, PST inhibits basal and, more importantly, insulin-stimulated glucose uptake.[6][13][17]

-

Systemic Effects in Humans: Studies involving brachial arterial infusion in humans have confirmed this potent effect. Pancreastatin was found to decrease forearm glucose uptake by approximately 48-50% through a metabolic, rather than hemodynamic, mechanism.[5] This impairment of peripheral glucose disposal exacerbates the hyperglycemia caused by increased hepatic production and decreased insulin secretion.

Table 1: Summary of Physiological Effects of Pancreastatin(33-49) on Glucose Homeostasis

| Target Organ/Process | Model System | Observed Effect | Reference(s) |

| Pancreatic β-Cell | Perfused Rat Pancreas, Isolated Islets | Potent inhibition of glucose- and secretagogue-induced insulin secretion. | [2][7][8][9][10] |

| Pancreatic α-Cell | In Vivo (Mouse) | Stimulation of basal glucagon secretion. | [8] |

| Liver | In Vivo (Rat), Primary Hepatocytes | Increased glycogenolysis and gluconeogenesis; increased hepatic glucose output. | [4][12][13] |

| Adipose Tissue | Rat Adipocytes, 3T3-L1 Cells | Inhibition of basal and insulin-stimulated glucose uptake. | [6][13][17] |

| Skeletal Muscle | Human Forearm Infusion | ~50% decrease in glucose uptake. | [5] |

Molecular Mechanisms and Signaling Pathways

The diverse physiological effects of PST(33-49) are orchestrated by its interaction with specific cell surface receptors and the subsequent activation of intracellular signaling cascades that critically interfere with insulin action.

Receptor and G-Protein Coupling

While a specific, dedicated receptor for PST has yet to be cloned, functional studies strongly indicate that it acts through a G-protein coupled receptor (GPCR) of the Gαq/11 family.[4][18] This initial binding event triggers a canonical signaling pathway:

-

Activation of Phospholipase C (PLC): The activated Gαq/11 subunit stimulates the β3-isoform of PLC.[4]

-

Generation of Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization and PKC Activation: IP3 mediates the release of Ca2+ from intracellular stores, while DAG activates conventional protein kinase C (cPKC) isoforms. This increase in intracellular calcium and activation of PKC are central to many of PST's downstream effects.[4]

Crosstalk and Antagonism of Insulin Signaling

A key feature of PST's diabetogenic action is its ability to induce insulin resistance by actively suppressing the insulin signaling pathway, particularly in the liver.[13][15]

Insulin normally signals through its receptor (IR) to phosphorylate Insulin Receptor Substrate (IRS) proteins, which then activate phosphatidylinositol 3-kinase (PI3K).[19] PI3K generates PIP3, leading to the activation of the serine/threonine kinase Akt (also known as PKB). Activated Akt is a central node that mediates most of insulin's metabolic effects, including the suppression of hepatic gluconeogenesis by phosphorylating and excluding the transcription factor FOXO1 from the nucleus.[14][15]

PST disrupts this pathway at a critical juncture: the cPKC activated by PST signaling directly suppresses insulin-stimulated PI3K activity.[13][15] This single intervention has profound downstream consequences:

-

Reduced Akt Activation: With PI3K inhibited, Akt phosphorylation and activation are markedly suppressed.

-

FOXO1 Nuclear Translocation: In the absence of inhibitory phosphorylation by Akt, FOXO1 translocates to the nucleus.

-

Upregulation of Gluconeogenic Genes: Nuclear FOXO1 drives the transcription of Pepck and G6pase, leading to increased gluconeogenesis.[13][15][20]

PST may also induce gluconeogenesis through an additional pathway involving the activation of endothelial nitric oxide synthase (eNOS).[13] The combined effects of cPKC activation and eNOS activation effectively antagonize insulin's metabolic control in the liver.

Diagram 1: Systemic Role of Pancreastatin(33-49) in Glucose Dysregulation Caption: PST(33-49) promotes hyperglycemia via a multi-organ mechanism.

Diagram 2: Molecular Antagonism of Insulin Signaling by PST in a Hepatocyte Caption: PST signaling inhibits the PI3K/Akt pathway, promoting gluconeogenesis.

Methodologies for a Self-Validating Investigative Framework

To rigorously study the effects of PST(33-49), a combination of in vitro, ex vivo, and in vivo experimental systems is required. Each protocol must be designed as a self-validating system with appropriate positive and negative controls.

Ex Vivo Protocol: Perfused Rat Pancreas for Secretion Dynamics

This model allows for the study of islet hormone secretion in a physiologically intact organ, preserving paracrine interactions and vascular architecture. It is superior to static islet incubations for resolving the temporal dynamics (first and second phase) of secretion.

Objective: To determine the effect of PST(33-49) on glucose-stimulated insulin and glucagon secretion.

Step-by-Step Methodology:

-

Animal Preparation: Anesthetize a male Wistar rat (250-300g) following approved institutional animal care protocols.

-

Surgical Isolation: Perform a laparotomy to expose the pancreas. Cannulate the celiac artery for perfusion inflow and the portal vein for effluent collection. Ligate surrounding arteries (e.g., splenic, gastric) to isolate pancreatic circulation. Carefully dissect the pancreas free.

-

Perfusion Setup: Transfer the isolated pancreas to a perfusion chamber maintained at 37°C. Begin perfusion with a Krebs-Ringer bicarbonate buffer (KRBB) containing 0.2% bovine serum albumin (BSA) and 3.3 mM glucose, gassed with 95% O2 / 5% CO2. Maintain a constant flow rate (e.g., 2.5 mL/min).

-

Equilibration (Self-Validation): Perfuse with basal (3.3 mM) glucose for a 30-minute equilibration period. Collect effluent samples every 2-5 minutes to establish a stable baseline secretion rate for insulin and glucagon. The stability of this baseline validates the viability of the preparation.

-

Stimulation Protocol:

-

Control Group: Switch the perfusion medium to one containing a stimulatory glucose concentration (e.g., 16.7 mM) for a defined period (e.g., 40 minutes).

-

PST(33-49) Group: 10 minutes prior to the glucose challenge, switch to a perfusion medium containing basal glucose + 10 nM PST(33-49). Then, switch to high glucose (16.7 mM) + 10 nM PST(33-49) for the 40-minute stimulation period.

-

Causality Check: A positive control, such as the GLP-1 agonist exendin-4, should be used to confirm the preparation's ability to potentiate GSIS. A negative control, such as the K-ATP channel opener diazoxide, should be used to confirm inhibition of GSIS.

-

-

Sample Collection & Analysis: Collect effluent fractions at 1-minute intervals throughout the stimulation phase. Immediately place samples on ice and store at -20°C. Measure insulin and glucagon concentrations using validated radioimmunoassay (RIA) or ELISA kits.

-

Data Interpretation: Plot hormone concentration over time. Calculate the area under the curve (AUC) for the first phase (0-10 min) and second phase (10-40 min) of secretion to quantify the inhibitory effect of PST(33-49).

In Vitro Protocol: Glucose Uptake in 3T3-L1 Adipocytes

This cellular model is essential for dissecting the direct effects of PST(33-49) on peripheral insulin sensitivity, independent of systemic hormonal and neural inputs.

Objective: To quantify the inhibition of insulin-stimulated glucose uptake by PST(33-49).

Step-by-Step Methodology:

-

Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes to confluence. Induce differentiation into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX. Allow 8-12 days for full differentiation, confirmed by the appearance of lipid droplets.

-

Serum Starvation: To reduce basal signaling, incubate mature adipocytes in serum-free DMEM for 2-4 hours prior to the assay.

-

Pre-incubation: Wash cells with KRBB. Pre-incubate cells for 30 minutes in KRBB with or without various concentrations of PST(33-49) (e.g., 0.1, 1, 10, 100 nM).

-

Insulin Stimulation: Add insulin (e.g., 100 nM) to the appropriate wells for 20 minutes at 37°C to stimulate GLUT4 translocation. Include basal (no insulin) wells for each PST(33-49) concentration.

-

Glucose Uptake Measurement: Initiate glucose uptake by adding 2-deoxy-D-[3H]glucose (a radiolabeled, non-metabolizable glucose analog) for 5-10 minutes.

-

Causality Check: Include a condition with an inhibitor of glucose transport (e.g., cytochalasin B) to determine non-specific tracer association.

-

-

Termination and Lysis: Stop the uptake by washing the cells rapidly three times with ice-cold PBS. Lyse the cells with 0.1 M NaOH.

-

Quantification: Measure the radioactivity in the cell lysates using liquid scintillation counting. Measure the total protein content in each lysate (e.g., using a BCA assay) to normalize the data.

-

Data Interpretation: Express results as counts per minute (CPM) per mg of protein. Compare insulin-stimulated uptake in the presence and absence of PST(33-49) to determine the percentage of inhibition.

Diagram 3: Experimental Workflow for Perfused Rat Pancreas Assay Caption: A logical flow for assessing PST(33-49)'s effect on hormone secretion.

Implications in Pathophysiology and Therapeutic Potential

The constellation of PST's actions—inhibiting insulin, stimulating glucagon, promoting hepatic glucose production, and blocking peripheral glucose uptake—positions it as a key endogenous diabetogenic peptide.[4][21]

-

Role in Type 2 Diabetes (T2D): Elevated plasma levels of pancreastatin are found in patients with T2D.[5] This suggests that PST may be a contributing factor to the pathophysiology of the disease, exacerbating insulin resistance and hyperglycemia. A naturally occurring human variant of PST (Gly297Ser) shows even greater potency in inhibiting glucose uptake, suggesting that genetic predisposition could influence glucose metabolism via this peptide.[5][13]

-

Therapeutic Target: The potent and specific actions of PST make its signaling pathway an attractive target for drug development. Antagonizing the PST receptor or inhibiting the peptide directly could represent a novel strategy to improve glucose homeostasis. Indeed, a synthetic PST inhibitor, PSTi8, has been shown to ameliorate diabetes in streptozotocin-induced diabetic rats by improving glucose tolerance and suppressing hepatic glucose production.[22][23] This validates the concept of PST inhibition as a viable therapeutic approach.

Conclusion

Pancreastatin(33-49) is a powerful and physiologically significant regulator of glucose homeostasis. It functions as a counter-regulatory agent to insulin, orchestrating a hyperglycemic response through its coordinated actions on the pancreas, liver, and peripheral tissues. Its ability to inhibit insulin secretion while simultaneously inducing insulin resistance at target tissues underscores its importance in both normal physiology and in the pathogenesis of metabolic diseases like type 2 diabetes. The elucidation of its signaling pathways and the validation of its role through targeted inhibition have opened a promising new avenue for the development of anti-diabetic therapeutics. Future research focused on identifying its specific receptor and developing more potent and specific antagonists will be critical in translating this fundamental knowledge into clinical solutions.

References

-

Sánchez-Margalet, V., et al. (1992). Pancreastatin and its 33-49 C-terminal fragment inhibit glucagon-stimulated insulin in vivo. General Pharmacology, 23(4), 637-8. [Link]

-

Ahrén, B., et al. (1988). Pancreastatin inhibits insulin secretion and stimulates glucagon secretion in mice. Diabetes, 37(3), 281-5. [Link]

-

Sánchez-Margalet, V., et al. (1992). Glucogenolytic and hyperglycemic effect of 33-49 C-terminal fragment of pancreastatin in the rat in vivo. Hormone and Metabolic Research, 24(10), 455-7. [Link]

-

Valicherla, G. R., et al. (2013). Pancreastatin is an endogenous peptide that regulates glucose homeostasis. Physiological Genomics, 45(22), 1060-71. [Link]

-

Mahata, S. K., et al. (2013). Pancreastatin Is an Endogenous Peptide That Regulates Glucose Homeostasis. Physiological Genomics, 45(22), 1060-1071. [Link]

-

Mahata, S. K., et al. (2005). Pancreastatin: Multiple Actions on Human Intermediary Metabolism in Vivo, Variation in Disease, and Naturally Occurring Functional Genetic Polymorphism. Endocrinology, 146(9), 3995-4005. [Link]

-

Sánchez-Margalet, V., & Goberna, R. (1993). Pancreastatin (33-49) enhances the priming effect of glucose in the rat pancreas. Experientia, 49(6-7), 551-2. [Link]

-

Silvestre, R. A., et al. (1989). Pancreastatin inhibits insulin secretion as induced by glucagon, vasoactive intestinal peptide, gastric inhibitory peptide, and 8-cholecystokinin in the perfused rat pancreas. Metabolism, 38(4), 342-5. [Link]

-

Efendić, S., et al. (1987). Pancreastatin and islet hormone release. Proceedings of the National Academy of Sciences, 84(20), 7257-7260. [Link]

-

Dasgupta, B., et al. (2022). Regulation of glucose homeostasis in different tissues/organs by pancreastatin in metabolic syndrome and Type 2 diabetes. ResearchGate. [Link]

-

Tatemoto, K., et al. (1986). Pancreastatin, a novel pancreatic peptide that inhibits insulin secretion. Nature, 324(6096), 476-8. [Link]

-

Östenson, C. G., et al. (1990). Pancreastatin modulates glucose-stimulated insulin secretion from the perfused rat pancreas. Endocrinology, 126(4), 2185-9. [Link]

-

Ahrén, B., et al. (1990). Pancreastatin inhibits insulin secretion and exocrine pancreatic secretion in the pig. Diabetes Research, 14(2), 93-6. [Link]

-

Bandyopadhyay, G. K., et al. (2014). Pancreastatin-Dependent Inflammatory Signaling Mediates Obesity-Induced Insulin Resistance. Diabetes, 63(10), 3361-3373. [Link]

-

Gayen, J. R., et al. (2011). Pancreastatin regulates hepatic glucose and lipid metabolism in male mice. Endocrinology, 152(3), 776-87. [Link]

-

Valicherla, G. R., et al. (2023). Pancreastatin inhibitor PSTi8 ameliorates streptozotocin-induced diabetes by suppressing hepatic glucose production. Life Sciences, 322, 121655. [Link]

-

Sanchez-Margalet, V., et al. (1995). Pancreastatin inhibits insulin action in rat adipocytes. American Journal of Physiology-Endocrinology and Metabolism, 269(2), E243-E248. [Link]

-

Dasgupta, B., et al. (2023). Chromogranin A-derived peptides pancreastatin and catestatin: emerging therapeutic target for diabetes. ResearchGate. [Link]

-

Quest Diagnostics. (n.d.). Pancreastatin | Test Detail. [Link]

-

Silvestre, R. A., et al. (1988). Effects of pancreastatin on insulin, glucagon and somatostatin secretion by the perfused rat pancreas. Life Sciences, 42(13), 1361-7. [Link]

-

Biswas, A., et al. (2011). Naturally occurring variants of the dysglycemic peptide pancreastatin: Differential potencies for multiple cellular functions and structure-function correlation. ResearchGate. [Link]

-

Valicherla, G. R., et al. (2023). Pancreastatin inhibitor PSTi8 ameliorates streptozotocin-induced diabetes by suppressing hepatic glucose production. PubMed, 322, 121655. [Link]

-

BioAgilytix. (2019). Pancreastatin in Serum Technical Brief. [Link]

-

BioAgilytix. (n.d.). Pancreastatin in Serum Technical Brief. [Link]

-

InterScience Institute. (n.d.). Pancreastatin. [Link]

-

Funakoshi, A., et al. (1990). Pancreastatin: characterization of biological activity. Biochemical and Biophysical Research Communications, 168(3), 964-70. [Link]

-

Zhang, X., et al. (2015). Molecular pathophysiology of hepatic glucose production. Molecular Metabolism, 4(12), 938-949. [Link]

-

Kelley, D. E., et al. (2022). Glucose Uptake by Skeletal Muscle within the Contexts of Type 2 Diabetes and Exercise: An Integrated Approach. Cells, 11(3), 554. [Link]

-

Ghemrawi, R., et al. (2024). Modulation of Glucose Metabolism Along the Intestine–Pancreas–Liver In Vitro Axis by Mulberry, Bilberry, and Black Currant Extracts: A Mechanistic Approach. MDPI. [Link]

Sources

- 1. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]

- 2. Pancreastatin and its 33-49 C-terminal fragment inhibit glucagon-stimulated insulin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pancreastatin: characterization of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pancreastatin is an endogenous peptide that regulates glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Pancreastatin, a novel pancreatic peptide that inhibits insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pancreastatin inhibits insulin secretion and stimulates glucagon secretion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pancreastatin inhibits insulin secretion as induced by glucagon, vasoactive intestinal peptide, gastric inhibitory peptide, and 8-cholecystokinin in the perfused rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Pancreastatin (33-49) enhances the priming effect of glucose in the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Glucogenolytic and hyperglycemic effect of 33-49 C-terminal fragment of pancreastatin in the rat in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. Molecular pathophysiology of hepatic glucose production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Glucose Uptake by Skeletal Muscle within the Contexts of Type 2 Diabetes and Exercise: An Integrated Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. diabetesjournals.org [diabetesjournals.org]

- 22. researchgate.net [researchgate.net]

- 23. Pancreastatin inhibitor PSTi8 ameliorates streptozotocin-induced diabetes by suppressing hepatic glucose production - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Porcine Pancreastatin C-Terminal Fragment: Sequence Homology, Receptor Signaling, and Metabolic Cross-Talk

Executive Summary

Pancreastatin (PST) is a potent, 49-amino acid regulatory peptide originally isolated from the porcine pancreas[1]. Derived from the intracellular and extracellular proteolytic processing of the widespread neuroendocrine prohormone Chromogranin A (CHGA), PST acts as a fundamental counter-regulatory hormone to insulin[2]. The biological efficacy of this peptide is entirely dependent on its highly conserved C-terminal fragment[3]. For researchers and drug development professionals targeting metabolic syndromes, understanding the sequence homology, receptor kinetics, and downstream signaling cross-talk of the PST C-terminal fragment is critical for developing novel therapeutics for insulin resistance and Type 2 Diabetes.

Structural Biology & Sequence Homology

Porcine Pancreastatin was the first variant to be isolated and sequenced, serving as the structural benchmark for comparative endocrinology[3]. The full-length porcine peptide consists of 49 amino acids, but extensive structure-function analyses have demonstrated that the C-terminal fragment—specifically residues 35–49—contains the essential pharmacophore responsible for its biological activity[4].

Comparative sequence analysis reveals remarkable evolutionary conservation across mammalian species. The primary structures of human, porcine, bovine, and rat pancreastatin share an overall sequence homology of approximately 70%[3]. The human ortholog, corresponding to residues 250–301 of human CHGA, yields a highly active C-terminal sequence that shares 75% homology with porcine PST (residues 22–49)[5].

A non-negotiable structural requirement for PST bioactivity is the post-translational amidation of its C-terminal glycine residue[3]. This glycinamide modification serves a dual purpose: it protects the peptide from rapid enzymatic cleavage by circulating carboxypeptidases and acts as a critical binding motif for receptor engagement.

Table 1: Quantitative Sequence Homology & Structural Data of Pancreastatin

| Parameter | Porcine (Reference) | Human | Bovine | Rat |

| Precursor Protein | Chromogranin A | Chromogranin A | Chromogranin A | Chromogranin A |

| Total Sequence Length | 49 amino acids[1] | 52 amino acids[5] | 47 amino acids[3] | ~49 amino acids[3] |

| Overall Sequence Homology | 100% | ~70%[3] | ~70%[3] | >57%[4] |

| C-Terminal Homology | 100% | 75% (vs porcine 22-49)[5] | 75% (vs porcine 22-49)[5] | Highly Conserved |

| Bioactive Region | Residues 35–49[4] | C-terminal[2] | C-terminal[3] | C-terminal[4] |

| Receptor Binding ( | 0.6 nM (HTC cells)[6] | - | - | - |

| Receptor Density ( | 8 fmol/mg protein[6] | - | - | - |

Mechanistic Action: Receptor Signaling & Insulin Cross-Talk

The physiological impact of the PST C-terminal fragment is driven by its high-affinity binding to a specific, seven-spanning transmembrane G-protein coupled receptor (GPCR)[2].

Upon binding to the plasma membrane, the PST receptor couples with the Gαq/11 protein subunit[6]. This coupling activates Phospholipase C-β (specifically the PLC-β1 and PLC-β3 isoforms), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate inositol triphosphate (IP3) and diacylglycerol (DAG)[6]. The resulting cascade triggers a massive release of intracellular calcium and the subsequent activation of classical Protein Kinase C (PKC) isoforms[2].

The pathological relevance of PST in insulin resistance stems from a direct signaling cross-talk mechanism. The activation of PKC by PST leads to the off-target serine phosphorylation of both the insulin receptor and Insulin Receptor Substrate-1 (IRS-1)[7]. This structural modification sterically hinders the normal tyrosine kinase activity of the insulin receptor, completely blunting its ability to associate with the p85 regulatory subunit of Phosphatidylinositol 3-Kinase (PI3K)[7]. By inhibiting the PI3K/Akt pathway, PST prevents insulin-stimulated GLUT4 translocation to the cell membrane, thereby halting cellular glucose uptake[7].

Pancreastatin C-terminal signaling and insulin pathway cross-talk.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the isolation of the porcine PST C-terminal fragment and the functional verification of its signaling cascade.

Protocol 1: Isolation and Chromatographic Purification of Porcine Pancreastatin

Objective: To extract the 49-aa PST peptide from porcine tissue while preserving the highly labile, biologically critical C-terminal glycinamide[3]. Causality Focus: Rapid acid extraction is mandatory to instantly denature endogenous proteases. Failure to do so results in exopeptidase cleavage of the C-terminal amide, rendering the extracted peptide biologically inert.

-

Tissue Homogenization: Rapidly dissect and homogenize porcine pancreatic tissue in boiling 0.5 M acetic acid to immediately inactivate proteolytic enzymes[1].

-

Centrifugation: Centrifuge the crude homogenate at 15,000 x g for 30 minutes at 4°C. Collect the peptide-rich supernatant.

-

Gel Permeation Chromatography (HPLC): Process the extract through a Sephadex G-50 column. Rationale: This step separates the low-molecular-weight PST (~5 kDa) from its massive precursor, Chromogranin A (~50 kDa)[1].

-

C-Terminal Amide Assay: Treat the eluted fractions with thermolysin and react with dansyl chloride. Rationale: This specifically identifies the C-terminal glycinamide, distinguishing true PST from inactive degradation products[3].

Protocol 2: Functional Validation via Receptor Binding and PLC Activation

Objective: To validate the biological activity and receptor engagement of the isolated C-terminal fragment using rat HTC hepatoma cells[6]. Causality Focus: Measuring competitive binding alongside GTPγS introduction confirms that the receptor is functionally coupled to a G-protein, proving the mechanistic viability of the isolated peptide[6].

-

Membrane Preparation: Lyse rat HTC hepatoma cells and isolate the plasma membrane fraction via ultracentrifugation (100,000 x g)[6].

-

Radioligand Binding Assay: Incubate the isolated membranes with

I-labeled synthetic porcine PST (residues 35-49) alongside varying concentrations of unlabeled PST. Rationale: This establishes the dissociation constant ( -

GTPγS Coupling Validation: Introduce 100 µM of the non-hydrolyzable GTP analog (GTPγS) to the binding assay. Rationale: A subsequent decrease in radioligand binding affinity confirms that the PST receptor is actively coupled to the Gαq/11 protein[6].

-

PLC Activity Measurement: Quantify the generation of inositol phosphates using anion-exchange chromatography following PST stimulation to validate the execution of the downstream signaling cascade[2].

Workflow for isolation and functional validation of Pancreastatin.

Therapeutic Implications in Drug Development

The high sequence homology of the PST C-terminal fragment across species makes porcine models highly translatable for human drug development[3]. Elevated plasma levels of PST are strongly correlated with insulin resistance states, such as gestational diabetes and essential hypertension[2].

Furthermore, naturally occurring genetic variants in the human CHGA gene directly impact PST function. For example, the Gly297Ser variant—located precisely within the functionally critical C-terminus—substantially increases the peptide's potency in inhibiting cellular glucose uptake[2]. Consequently, the development of targeted PST receptor antagonists or monoclonal antibodies directed against the highly conserved C-terminal fragment represents a highly promising therapeutic frontier for reversing insulin resistance and managing Type 2 Diabetes.

References[1] Pancreastatin: molecular and immunocytochemical characterization of a novel peptide in porcine and human tissues - PubMed (nih.gov) - Link[2] Metabolic effects and mechanism of action of the chromogranin A-derived peptide pancreastatin - PubMed (nih.gov) - Link[6] Characterization of pancreastatin receptor and signaling in rat HTC hepatoma cells - PubMed (nih.gov) - Link[3] Pancreastatin—A Novel Regulatory Peptide? - tandfonline.com - Link[4] Pancreastatin is an endogenous peptide that regulates glucose homeostasis - Physiological Genomics - Link[5] Isolation of human pancreastatin fragment containing the active sequence from a glucagonoma - PubMed (nih.gov) - Link[7] Pancreastatin modulates insulin signaling in rat adipocytes: mechanisms of cross-talk - PubMed (nih.gov) - Link

Sources

- 1. Pancreastatin: molecular and immunocytochemical characterization of a novel peptide in porcine and human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic effects and mechanism of action of the chromogranin A-derived peptide pancreastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Isolation of human pancreastatin fragment containing the active sequence from a glucagonoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of pancreastatin receptor and signaling in rat HTC hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pancreastatin modulates insulin signaling in rat adipocytes: mechanisms of cross-talk - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Profiling and Functional Characterization of Pancreastatin (33-49)

Executive Summary

Pancreastatin (PST) is a 49-amino acid regulatory peptide derived from the proteolytic cleavage of1, an acidic glycoprotein co-secreted with resident peptide hormones in neuroendocrine tissues[1]. The C-terminal fragment, Pancreastatin (33-49) , retains the core biological activity of the parent molecule. In experimental models, it functions as a potent autocrine and paracrine negative regulator, primarily suppressing glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and modulating hepatic glycogenolysis[1][2].

This technical guide provides an in-depth analysis of the physicochemical properties, receptor signaling pathways, and validated handling protocols for PST(33-49) to support advanced drug development and molecular research.

Molecular Identity and Physicochemical Properties

The physicochemical behavior of PST(33-49) is dictated by its unique amino acid sequence and post-translational amidation.

Structural Causality & Solubility Dynamics

The sequence of PST(33-49) is characterized by a prominent poly-glutamate tract (five consecutive acidic Glu residues at positions 34-38 of the parent peptide)[3]. The presence of these acidic residues, counterbalanced only by a single basic Arginine (Arg) and the N-terminal Glutamine (Gln), results in a highly acidic isoelectric point (pI ~4.07).

The C-terminal glycine is amidated, which removes the negative charge of the terminal carboxylate group—a modification critical for receptor recognition and biological activity[1]. Because the pI is ~4.07, the peptide carries a net negative charge at physiological pH (7.4), rendering it highly soluble in standard biological buffers. However, researchers must avoid reconstituting this peptide in unbuffered, mildly acidic water (pH 4.0–5.0). Approaching the pI neutralizes the peptide's net charge, eliminating electrostatic repulsion and inducing rapid aggregation and precipitation.

Quantitative Data Summary

| Parameter | Value | Source / Notes |

| Sequence | QEEEEETAGAPQGLFRG-NH₂ | C-terminal amidation is required for activity[4] |

| Molecular Weight | 1846.9 g/mol | Monoisotopic mass[2][5] |

| Chemical Formula | C₇₇H₁₁₉N₂₃O₃₀ | [2] |

| Isoelectric Point (pI) | ~4.07 | Calculated based on poly-Glu tract[3] |

| Receptor Affinity ( | ~0.3 nM | GPCR binding in hepatic membranes[6] |

| Receptor Mass | 80 kDa (Monomer) | Associates with Gq/11 into a 170 kDa complex[6] |

Receptor Binding and Mechanistic Pathways

PST(33-49) exerts its biological effects by binding to a specific 6. Solubilization and molecular characterization studies of rat liver membranes have identified this receptor as an 80 kDa glycoprotein[6]. Upon ligand binding, the receptor associates with Gq/11 proteins to form a 170 kDa active signaling complex[6].

Activation of the Gq/11 pathway stimulates Phospholipase C (PLC), which hydrolyzes membrane phosphoinositides into Inositol Triphosphate (IP3) and Diacylglycerol (DAG). This leads to intracellular calcium (

Figure 1: Gq/11-coupled signaling cascade of Pancreastatin (33-49) in target metabolic cells.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, the following protocols incorporate strict causality-driven steps and internal validation mechanisms for handling and assaying PST(33-49).

Protocol 1: Reconstitution and Storage

Objective: Achieve complete solubilization without inducing aggregation. Methodology:

-

Solvent Selection: Do not use pure unadjusted

. Due to the acidic pI of 4.07, use a slightly alkaline buffer (e.g., 1% -

Reconstitution: Add the buffer directly to the lyophilized powder to achieve a stock concentration of 1 mM. Vortex gently until the solution is completely clear.

-

Aliquotting: Divide into single-use aliquots to prevent repeated freeze-thaw cycles, which can degrade the C-terminal amide critical for bioactivity. Store at -20°C or -80°C[5].

Protocol 2: In Vitro Assay for GSIS Inhibition

Objective: Quantify the inhibitory effect of PST(33-49) on pancreatic β-cells. Methodology:

-

Islet Isolation: Isolate pancreatic islets using standard collagenase digestion. (Validation: Assess viability using Trypan Blue exclusion; >90% viability is required before proceeding).

-

Pre-incubation: Incubate islets in a low-glucose Krebs-Ringer Bicarbonate (KRB) buffer (2.8 mM glucose) for 30 minutes to establish a stable basal secretion baseline.

-

Peptide Exposure: Introduce PST(33-49) at concentrations ranging from

to -

Stimulation: Shift the islets to a high-glucose KRB buffer (16.7 mM glucose) for 1 hour.

-

Quantification: Collect the supernatant and quantify insulin release using a high-sensitivity Radioimmunoassay (RIA) or ELISA.

Figure 2: Step-by-step experimental workflow for assessing PST(33-49) inhibition of GSIS.

Conclusion

Pancreastatin (33-49) is a critical molecular tool for investigating the neuroendocrine regulation of metabolism. By understanding its precise physicochemical properties—specifically its molecular weight of 1846.9 Da and its acidic pI of 4.07—researchers can optimize handling protocols to prevent aggregation. Furthermore, its high-affinity binding to the 80 kDa Gq/11-coupled receptor provides a robust model for studying the autocrine suppression of insulin secretion and the broader implications of Chromogranin A-derived peptides in metabolic disorders.

References

-

Title: Pancreastatin—A Novel Regulatory Peptide? Source: Taylor & Francis Online URL: [Link]

-

Title: Solubilization and molecular characterization of active pancreastatin receptors from rat liver membranes. Source: SciSpace URL: [Link]

-

Title: Thermo Scientific Pancreastatin (33-49), Porcine 0.5 mg Source: Fisher Scientific URL: [Link]

-

Title: Preferential Fragmentation of Protonated Gas-Phase Peptide Ions Adjacent to Acidic Amino Acid Residues Source: The Rockefeller University URL: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Chromogranin A / Pancreastatin - Creative Peptides [creative-peptides.com]

- 3. lab.rockefeller.edu [lab.rockefeller.edu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Thermo Scientific Pancreastatin (33-49), Porcine 0.5 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.ie]

- 6. scispace.com [scispace.com]

Methodological & Application

Protocol for Reconstitution and Handling of Pancreastatin(33-49) for Cell Culture Assays

Abstract & Introduction

Pancreastatin (PST) is a dysglycemic, counter-regulatory peptide derived from the proteolytic cleavage of Chromogranin A (CgA), a major secretory granule protein in neuroendocrine cells.[1][2][3][4][5] The C-terminal fragment, Pancreastatin(33-49) , retains the full biological activity of the parent molecule, including the inhibition of glucose-stimulated insulin secretion and the modulation of hepatic glucose metabolism.

This application note provides a scientifically grounded protocol for the dissolution, storage, and application of Pancreastatin(33-49) in cell culture. Unlike generic peptide protocols, this guide addresses the specific physicochemical properties of the PST(33-49) sequence—specifically its high acidity—to prevent common experimental artifacts such as precipitation or adsorption.

Physicochemical Analysis

The solubility strategy is dictated by the amino acid sequence. Blindly adding DMSO is often unnecessary and can be detrimental to sensitive primary cell cultures.

Sequence Analysis (Porcine)

The standard bioactive fragment used in research is Porcine Pancreastatin(33-49).

Sequence: Gln-Glu-Glu-Glu-Glu-Glu-Thr-Ala-Gly-Ala-Pro-Gln-Gly-Leu-Phe-Arg-Gly-NH2 One-letter Code: Q-E-E-E-E-E-T-A-G-A-P-Q-G-L-F-R-G-NH2

Key Properties

| Property | Value/Description | Implication for Handling |

| Length | 17 Amino Acids | Short peptide; generally stable but prone to adsorption. |

| Molecular Weight | ~1870 Da | - |

| Acidic Residues | 5 Glutamic Acids (Glu, E) | Highly Acidic . The peptide carries a strong negative charge at neutral pH. |

| Basic Residues | 1 Arginine (Arg, R) | Minimal contribution to net charge compared to Glu. |

| Hydrophobicity | Low/Moderate | Contains hydrophobic core (Leu-Phe), but overwhelmed by N-terminal poly-glutamate tail. |

| Isoelectric Point (pI) | ~3.5 - 4.0 | CRITICAL: Insoluble in acidic buffers (pH < 4.0). Soluble in neutral or basic pH. |

Reconstitution Protocol

Materials Required

-

Lyophilized Pancreastatin(33-49): (e.g., Bachem, Phoenix Pharm, Tocris).

-

Solvent A (Primary): Sterile, nuclease-free water (pH ~6-7).

-

Solvent B (Rescue): 0.1% Ammonium Hydroxide (NH₄OH) or 100 mM Tris-HCl (pH 8.0).

-

Vials: Low-protein binding polypropylene tubes (e.g., Eppendorf LoBind). Do not use polystyrene.

Step-by-Step Dissolution Procedure

Step 1: Equilibration Allow the lyophilized peptide vial to equilibrate to room temperature for 20 minutes before opening. This prevents condensation from forming inside the vial, which can hydrolyze the peptide.

Step 2: Primary Dissolution (Water) Due to the high content of acidic residues (Glu), Pancreastatin(33-49) is typically soluble in water.

-

Add sterile water to the vial to achieve a target stock concentration of 1 mM (approx. 1.87 mg/mL).

-

Calculation: To dissolve 1 mg of peptide (MW 1870), add 535 µL of water.

-

Vortex gently for 10-20 seconds. Sonication is rarely needed but can be used for 10 seconds if particles persist.

Step 3: Rescue Strategy (If Insoluble) If the solution appears cloudy or visible particulates remain (often due to residual TFA salts from synthesis lowering the pH):

-

Do NOT add acid.

-

Add 0.1% NH₄OH (Ammonium Hydroxide) dropwise. The shift to basic pH will deprotonate the Glutamic acid side chains, forcing the peptide into solution.

-

Alternative: Dissolve in a small volume (10% of total) of DMSO , then dilute with PBS or water. However, the aqueous/basic method is preferred to avoid solvent toxicity in assays.

Step 4: Clarification Centrifuge at 10,000 x g for 1 minute to ensure all liquid is at the bottom and to verify no precipitate remains.

Storage

-

Aliquot: Divide the stock solution (1 mM) into single-use aliquots (e.g., 20-50 µL) in low-bind tubes.

-

Freeze: Store at -80°C .

-

Stability: Stable for 6 months at -80°C. Avoid freeze-thaw cycles.

Workflow Visualization

Figure 1: Decision tree for the reconstitution of acidic peptides like Pancreastatin(33-49). Note the preference for base over acid.

Cell Culture Application

Working Concentrations

Pancreastatin(33-49) is potent. Typical assay ranges are:

-

Physiological/Sensitivity Studies: 0.1 nM – 10 nM

-

Maximal Inhibition (Insulin Secretion): 100 nM – 1 µM

Dilution Protocol

-

Thaw a 1 mM stock aliquot on ice.

-

Intermediate Dilution: Dilute 1:100 in assay media (or PBS) to create a 10 µM working stock.

-

Example: 2 µL Stock + 198 µL Media.

-

-

Final Dilution: Add the 10 µM intermediate directly to cell culture wells to achieve the final concentration.

-

Example: Add 10 µL of 10 µM intermediate to 990 µL cell culture (Total 1 mL) = 100 nM final .

-

Biological Context & Signaling

To interpret assay results, it is crucial to understand the signaling pathway. Pancreastatin interacts with GRP78 (Glucose-Regulated Protein 78) and G-protein coupled receptors (Gq/11), triggering a Calcium-PKC axis that counter-regulates insulin signaling.

Figure 2: The Pancreastatin signaling axis. PST activates a Gq-PLC-PKC pathway that negatively regulates Insulin Receptor Substrate (IRS-1) via serine phosphorylation.[5]

Troubleshooting & Quality Control

| Issue | Probable Cause | Solution |

| Precipitation upon thawing | "Salting out" or pH drift. | Vortex gently. If persistent, add 1 µL of 0.1% NH₄OH. |

| Loss of Activity | Adsorption to plastic. | Use LoBind tubes. Add 0.1% BSA to the dilution buffer (not the stock) to block non-specific binding. |

| Cytotoxicity | High vehicle concentration. | Ensure final DMSO < 0.1% or NH₄OH is neutralized by the buffering capacity of the culture media. |

| Inconsistent Results | Oxidation of Met/Trp residues. | Pancreastatin(33-49) contains Methionine (Met) (in human variant) or is free of it (porcine). Check sequence. Porcine sequence is Met-free, making it more stable against oxidation. |

References

-

Tatemoto, K., et al. (1986). Pancreastatin, a novel pancreatic peptide that inhibits insulin secretion.[6][7] Nature, 324(6096), 476–478. Link

-

Sanchez-Margalet, V., et al. (1993). Pancreastatin (33-49) enhances the priming effect of glucose in the rat pancreas. Experientia, 49(6-7), 551-552. Link

-

Bachem Product Datasheet. Pancreastatin (33-49) (porcine). General Solubility Guidelines for Acidic Peptides. Link

-

O'Connor, D.T., et al. (2014).[1] Discovery of a Novel Target for the Dysglycemic Chromogranin A Fragment Pancreastatin: Interaction with the Chaperone GRP78 to Influence Metabolism. PLOS ONE, 9(1), e84132. Link

-

Sanchez-Margalet, V. & Lucas, M. (1996). Pancreastatin inhibits insulin secretion in RINm5F cells through obstruction of G-protein mediated, calcium-directed exocytosis.[7] Cell Calcium, 19(2), 125-132.[7] Link

Sources

- 1. Discovery of a Novel Target for the Dysglycemic Chromogranin A Fragment Pancreastatin: Interaction with the Chaperone GRP78 to Influence Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a novel target for the dysglycemic chromogranin A fragment pancreastatin: interaction with the chaperone GRP78 to influence metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic effects and mechanism of action of the chromogranin A-derived peptide pancreastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of pancreastatin receptor and signaling in rat HTC hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pancreastatin modulates insulin signaling in rat adipocytes: mechanisms of cross-talk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pancreastatin inhibits insulin secretion and stimulates glucagon secretion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pancreastatin inhibits insulin secretion in RINm5F cells through obstruction of G-protein mediated, calcium-directed exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Handling, Storage, and Reconstitution of Lyophilized Pancreastatin(33-49)

Abstract & Scope

This technical note provides a rigorous framework for the handling, storage, and reconstitution of Pancreastatin(33-49) (PST-49). Derived from Chromogranin A (CgA), this peptide [Sequence: H-Gln-Glu-Glu-Glu-Glu-Glu-Thr-Ala-Gly-Ala-Pro-Gln-Gly-Leu-Phe-Arg-Gly-NH2] is a critical regulator of glucose metabolism and insulin secretion. Due to its specific poly-glutamate sequence, PST-49 exhibits unique physicochemical properties that differ from standard hydrophobic peptides. This guide moves beyond generic "peptide handling" to address the specific charge-repulsion and aggregation risks associated with the PST-49 sequence.

Physicochemical Profile & Solubility Logic

To handle PST-49 effectively, one must understand the molecular drivers of its stability.

Sequence Analysis (Porcine)

Sequence: Gln-Glu-Glu-Glu-Glu-Glu-Thr-Ala-Gly-Ala-Pro-Gln-Gly-Leu-Phe-Arg-Gly-NH2 Length: 17 Amino Acids Molecular Weight: ~1847 Da

Solubility Mechanics (The "Poly-Glu" Factor)

The defining feature of PST-49 is the N-terminal cluster of five Glutamic Acid (Glu, E) residues.

-

At Neutral pH (7.0 - 7.4): The Glu side chains are deprotonated (

). The peptide carries a high net negative charge (approx. -4 to -5). This creates strong electrostatic repulsion between molecules, preventing aggregation and rendering the peptide highly soluble in water or PBS . -

At Acidic pH (< 4.0): As pH approaches the pKa of Glutamic acid (~4.2), the side chains become protonated (neutral). The loss of charge repulsion, combined with the hydrophobic C-terminal patch (Leu-Phe), significantly increases the risk of aggregation or precipitation.